3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
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Overview
Description
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities .
Mechanism of Action
Target of Action
The primary target of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is the metabotropic glutamate receptor subtype 5 (mGlu5) . This receptor plays a crucial role in the central nervous system, mediating the effects of the neurotransmitter glutamate .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of the mGlu5 receptor . It enhances the response to glutamate, the natural ligand of the receptor . Specifically, it increases the response to a threshold concentration of glutamate (50 nM) by 9-fold in fluorometric Ca2+ assays .
Biochemical Pathways
The activation of mGlu5 receptors by this compound leads to an increase in intracellular calcium levels . This triggers a cascade of downstream effects, including the activation of extracellular signal-regulated kinase (ERK) and cAMP-responsive element-binding protein (CREB), both of which are critical for glutamate-mediated signal transduction mechanisms .
Pharmacokinetics
The related 1,2,4-oxadiazole derivatives are known to exhibit good hydrolytic and metabolic stability , which could potentially enhance the bioavailability of the compound.
Result of Action
The activation of mGlu5 receptors by this compound has been associated with preclinical antipsychotic-like and procognitive activities . In animal models, it has been shown to reduce conditioned avoidance responding and decrease apomorphine-induced climbing, with little effect on stereotypy or catalepsy . It also blocked the locomotor activities induced by phencyclidine, apomorphine, and amphetamine . In cognition models, it increased novel object recognition and reduced impulsivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide
- 4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenamine
Uniqueness
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to its specific combination of a piperidine ring, an oxadiazole ring, and a fluorophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-piperidin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-11-5-3-9(4-6-11)12-16-13(18-17-12)10-2-1-7-15-8-10/h3-6,10,15H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKBAAWTNGXQKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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